molecular formula C9H15N3 B1350151 1-Pyridin-4-ylbutane-1,4-diamine CAS No. 374064-03-6

1-Pyridin-4-ylbutane-1,4-diamine

Cat. No. B1350151
M. Wt: 165.24 g/mol
InChI Key: JLRNZARUDYNHFC-UHFFFAOYSA-N
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Description

“1-Pyridin-4-ylbutane-1,4-diamine” is a chemical compound with the molecular formula C9H15N31. It has an average mass of 165.236 Da and a monoisotopic mass of 165.126602 Da1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-Pyridin-4-ylbutane-1,4-diamine” from the available resources.



Molecular Structure Analysis

The molecular structure of “1-Pyridin-4-ylbutane-1,4-diamine” consists of a pyridine ring attached to a butane-1,4-diamine1. The compound has freely rotating bonds, which contribute to its conformational flexibility1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “1-Pyridin-4-ylbutane-1,4-diamine” from the available resources.



Physical And Chemical Properties Analysis

“1-Pyridin-4-ylbutane-1,4-diamine” has a density of 1.1±0.1 g/cm3, a boiling point of 318.3±32.0 °C at 760 mmHg, and a flash point of 172.2±12.3 °C1. It has 3 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 freely rotating bonds1. Its polar surface area is 65 Å21.


Scientific Research Applications

Synthesis and Properties of Polyimides Poly(pyridine−imide) derived from a diamine containing a pyridine heterocyclic group has been synthesized, showcasing solubility in various solvents, high thermal stability, and mechanical strength. The polymers possess optical properties such as strong orange fluorescence, making them suitable for applications such as fluorescent materials or sensors (Liaw et al., 2007). Another poly(pyridine-imide) film demonstrated an “off–on” fluorescent switcher characteristic for acids, highlighting its potential in sensor technology (Wang et al., 2008).

Crystal Structure Analysis and Molecular Interactions Studies on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines have elucidated the importance of C–H⋯N, C–H⋯π and π⋯π interactions in their crystal packing, offering insights into molecular design and structural stability (Lai et al., 2006).

Chelation and Coordination Chemistry A study explored surrogates of 2,2′-bipyridine designed to chelate Ag(I) and create metallotectons for engineering hydrogen-bonded crystals. This research underscores the role of diaminotriazinyl (DAT) groups in hydrogen bonding and metallic coordination, aiding the design of molecular architectures (Duong et al., 2011).

Complexation Studies Complexation to Cadmium(II) of a Tetradentate Ligand resulting from the condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine showcased the formation of cadmium iodide complex, revealing complexation behavior and crystal network interactions (Hakimi et al., 2013).

Safety And Hazards

I couldn’t find specific safety and hazard information for “1-Pyridin-4-ylbutane-1,4-diamine” from the available resources.


Future Directions

The future directions of “1-Pyridin-4-ylbutane-1,4-diamine” are not clear from the available resources. Further research and studies are needed to explore its potential applications and properties.


Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed and specific information, please refer to scientific literature or contact a chemical expert.


properties

IUPAC Name

1-pyridin-4-ylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-5-1-2-9(11)8-3-6-12-7-4-8/h3-4,6-7,9H,1-2,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRNZARUDYNHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377982
Record name 1-pyridin-4-ylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyridin-4-ylbutane-1,4-diamine

CAS RN

374064-03-6
Record name 1,4-Butanediamine, 1-(4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374064-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-pyridin-4-ylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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